molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
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Patent
US05334765

Procedure details

To sodium hexamethyldisilazane (0.945M in tetrahydrofuran) (667 mL, 0.63 mol) in tetrahydrofuran (0.9 L) at -78° C., under nitrogen, was added a solution of ethyl 4,4,4-trifluorobutyrate (90.6 mL) in tetrahydrofuran (100 mL). After stirring for 1.5 hour, to the vigorously stirred mixture was added methyl iodide (112 mL) as fast as possible. The reaction was warmed with a 0° C. bath for 2 hours. Methanol (1 L) and 1N lithium hydroxide (1.2 L) were added and stirring continued for 48 hours. The mixture was acidified with 2N hydrochloric acid and extracted with ethyl acetate. The combined organic phase was washed (brine), dried (MgSO4), and evaporated at 30° C. After combination with product from separate conversions of ethyl 4,4,4-trifluorobutyrate (97.79 g), distillation afforded 2-methyl-4,4,4-trifluorobutyric acid (173.24 g, 96%) as a brown solid-liquid contaminated with 4,4,4-trifluorobutyric acid and 2,2-dimethyl-4,4,4-trifluorobutyric acid; bp 48.0°-108° C. (9,900 Pa); GLC: tR =6.1 min.
Quantity
667 mL
Type
reactant
Reaction Step One
Quantity
90.6 mL
Type
reactant
Reaction Step One
Quantity
0.9 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[Na].[F:11][C:12]([F:21])([F:20])[CH2:13][CH2:14][C:15]([O:17]CC)=[O:16].[CH3:22]I.[OH-].[Li+].Cl>O1CCCC1.CO>[CH3:22][CH:14]([CH2:13][C:12]([F:21])([F:20])[F:11])[C:15]([OH:17])=[O:16] |f:0.1,4.5,^1:9|

Inputs

Step One
Name
Quantity
667 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Name
Quantity
90.6 mL
Type
reactant
Smiles
FC(CCC(=O)OCC)(F)F
Name
Quantity
0.9 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
112 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.2 L
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hour, to the vigorously stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated at 30° C
CUSTOM
Type
CUSTOM
Details
After combination with product from separate
DISTILLATION
Type
DISTILLATION
Details
conversions of ethyl 4,4,4-trifluorobutyrate (97.79 g), distillation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C(=O)O)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 173.24 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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